molecular formula C8H13N3 B6590467 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1083317-78-5

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B6590467
CAS RN: 1083317-78-5
M. Wt: 151.21 g/mol
InChI Key: PJGDNWHBPXCOKM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a unique chemical compound . It is part of a class of compounds known as tetrahydroimidazo[1,2-a]pyrazines . These compounds are used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been achieved through a one-pot protocol . This involves condensing various 1, n-diamines with 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be deduced from its empirical formula, C8H13N3 . The molecular weight of this compound is 151.21 .


Chemical Reactions Analysis

The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives . HKAs are push–pull alkenes with the electron-withdrawing nitro and electron-donating amino groups .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its derivatives have been a focal point in various synthetic organic chemistry studies. For instance, the compound plays a role in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, which are known for their biological activities (Zaki, Sayed, & Elroby, 2016). Additionally, pyrazolo[1,5-a]pyrimidines and other related compounds have been synthesized using related methods, demonstrating the compound's versatility in chemical reactions (Elmaati, 2002).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, such as novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, have been explored as dual orexin receptor antagonists. These derivatives show promise in sleep-promoting activities and are studied for their effects in rat electroencephalographic (EEG) models (Sifferlen et al., 2013).

Material Science and Engineering

The compound is also significant in material science and engineering. For instance, in the development of energetic multi-component molecular solids, tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, including derivatives of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Wang et al., 2014).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the compound and its derivatives have been instrumental in developing new heterocyclic systems. This includes the synthesis of new bridged biimidazoles and other complex molecular structures, showing the extensive application of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in creating new chemical entities (Welzel et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is Gαq proteins . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. These proteins play a crucial role in various cellular processes.

Mode of Action

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine interacts with its target Gαq proteins and preferentially silences them . The silencing of Gαq proteins disrupts the normal signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

GPCRs are involved in a wide variety of physiological processes, including sensory perception, immune response, and regulation of mood and behavior .

Result of Action

The molecular and cellular effects of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine’s action are largely dependent on the specific cellular processes disrupted by the silencing of Gαq proteins . These effects can vary widely, as Gαq proteins are involved in numerous cellular processes.

properties

IUPAC Name

1,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-8-5-9-3-4-11(8)7(2)10-6/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGDNWHBPXCOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCN2C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

CAS RN

1083317-78-5
Record name 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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